

# An In-depth Technical Guide to (S)-Dodecyloxirane

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Compound of Interest		
Compound Name:	(S)-Dodecyloxirane	
Cat. No.:	B15225399	Get Quote

CAS Number: 130404-10-3

Prepared for: Researchers, Scientists, and Drug Development Professionals

### Introduction

**(S)-Dodecyloxirane**, a chiral epoxide, is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of enantiomerically pure molecules for the pharmaceutical and agrochemical industries. Its structure features a three-membered oxirane ring with a dodecyl (C12) alkyl chain, conferring both reactivity and lipophilicity. The specific (S)-stereochemistry at the chiral center makes it a crucial building block for accessing a wide range of complex target molecules with defined stereochemistry. This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and reactivity of **(S)-Dodecyloxirane**, with a focus on its applications in the development of biologically active compounds.

## **Physicochemical Properties**

**(S)-Dodecyloxirane** is a colorless liquid at room temperature. A summary of its key physicochemical properties is presented in Table 1.



Property	Value	Reference
Molecular Formula	C14H28O	INVALID-LINK
Molecular Weight	212.37 g/mol	INVALID-LINK
Appearance	Colorless to light yellow clear liquid	TCI America
Density	0.845 g/mL at 25 °C (lit.)	Sigma-Aldrich
Boiling Point	95-96 °C at 0.4 mmHg (lit.)	Sigma-Aldrich
Refractive Index	n20/D 1.4408 (lit.)	Sigma-Aldrich
Solubility	Insoluble in water. Soluble in common organic solvents.	INVALID-LINK

## Synthesis of (S)-Dodecyloxirane

The enantioselective synthesis of **(S)-Dodecyloxirane** is most effectively achieved through the asymmetric epoxidation of the corresponding terminal alkene, 1-tetradecene. The Jacobsen-Katsuki epoxidation is a powerful and widely used method for this transformation, employing a chiral manganese-salen complex as the catalyst.[1][2][3]

# Experimental Protocol: Jacobsen-Katsuki Epoxidation of 1-Tetradecene

This protocol is a representative procedure based on established methods for the Jacobsen-Katsuki epoxidation.

#### Materials:

- 1-Tetradecene
- (R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
- 4-Phenylpyridine N-oxide (4-PPNO)



- Sodium hypochlorite (NaOCI) solution (commercial bleach, buffered to pH 11)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>)
- Saturated aqueous sodium chloride (brine)
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Silica gel for column chromatography

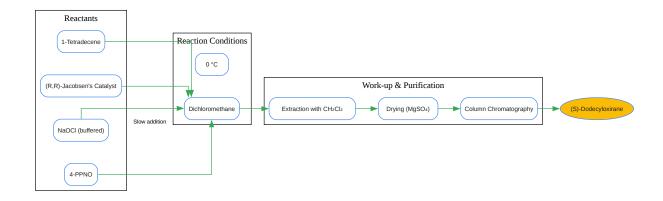
#### Procedure:

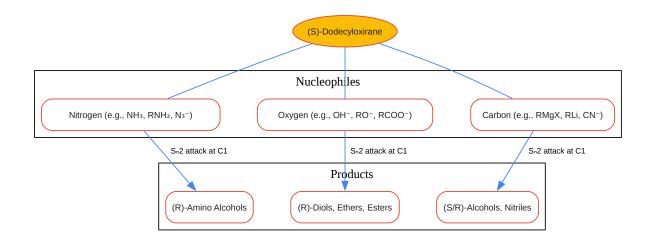
- To a stirred solution of 1-tetradecene in dichloromethane at 0 °C is added 4-phenylpyridine N-oxide.
- (R,R)-Jacobsen's catalyst is then added to the mixture.
- A buffered aqueous solution of sodium hypochlorite is added dropwise to the vigorously stirred mixture over a period of several hours, maintaining the temperature at 0 °C.
- The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is diluted with water and the layers are separated.
- The aqueous layer is extracted with dichloromethane.
- The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by flash column chromatography on silica gel to afford (S)-Dodecyloxirane.

#### Expected Yield and Enantiomeric Excess:

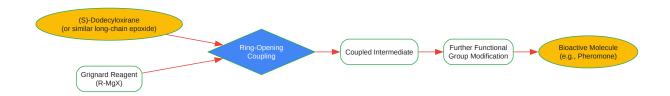
Yields for this type of reaction are typically good to excellent, and high enantiomeric excess (ee > 90%) can be achieved.[2]











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